5-Fluoro-2-methoxycinnamic acid
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Overview
Description
5-Fluoro-2-methoxycinnamic acid is an organic compound with the molecular formula C10H9FO3 and a molecular weight of 196.17 g/mol. The IUPAC name for this compound is (E)-3-(5-fluoro-2-methoxyphenyl)prop-2-enoic acid It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxycinnamic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Another method involves a multi-step reaction starting from 4-fluoroanisole . The steps include:
- Treatment with concentrated hydrochloric acid and sulfuric acid at 70°C for 3 hours.
- Reaction with hexamethylenetetramine in aqueous acetic acid, followed by heating.
- Final treatment with piperidine and pyridine at room temperature, followed by heating at 60°C and then 100°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would likely be applied to scale up the laboratory methods mentioned above.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxycinnamic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming the corresponding saturated acid.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated acids. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-methoxycinnamic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to other biologically active molecules.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxycinnamic acid is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity. The compound may exert its effects through inhibition of specific enzymes or modulation of signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxycinnamic acid
- 3-Fluoro-2-methoxycinnamic acid
- 4-Fluoro-2-methoxycinnamic acid
Comparison
5-Fluoro-2-methoxycinnamic acid is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For example, the fluorine atom at the 5-position may enhance its stability and binding affinity to certain biological targets, while the methoxy group at the 2-position can affect its solubility and overall pharmacokinetic properties.
Properties
CAS No. |
157518-45-1 |
---|---|
Molecular Formula |
C10H9FO3 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9FO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13) |
InChI Key |
WWZPWGXNJORULY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)F)C=CC(=O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C=CC(=O)O |
Origin of Product |
United States |
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